
Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Its unique structure and properties make it a valuable tool for exploring new pathways and advancements in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride typically involves the reaction of cyclohexanone with ethyl chloroformate to form an intermediate, which is then reacted with ethylenediamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted cyclohexane compounds .
Aplicaciones Científicas De Investigación
Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride include:
- Methyl 4-(1-aminoethyl)cyclohexane-1-carboxylate
- Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows for specific interactions and reactions that are not possible with other compounds. This uniqueness makes it a valuable tool in various scientific research applications.
Propiedades
Fórmula molecular |
C10H20ClNO2 |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)9-4-2-8(3-5-9)6-7-11;/h8-9H,2-7,11H2,1H3;1H |
Clave InChI |
DLNXVHYBHCSXRJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC(CC1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid](/img/structure/B13478514.png)

![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)

![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
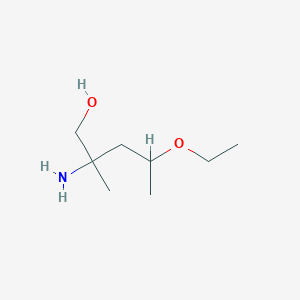
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)
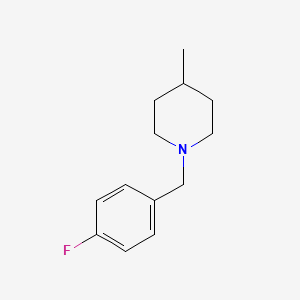
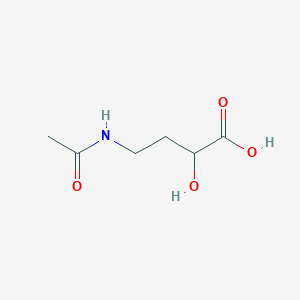
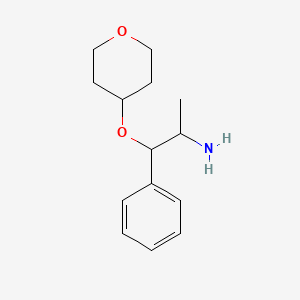
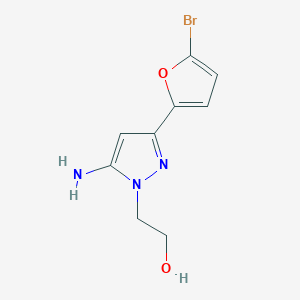
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)
